4-Bromo-2-ethylpyrimidine
Description
4-Bromo-2-ethylpyrimidine is a halogenated pyrimidine derivative characterized by a bromine atom at the 4-position and an ethyl group at the 2-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, serving as key scaffolds in pharmaceuticals, agrochemicals, and materials science. For instance, bromo-substituted pyrimidines are frequently intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups .
Properties
IUPAC Name |
4-bromo-2-ethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEAVUIQNCYGRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308689 | |
| Record name | Pyrimidine, 4-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086381-79-4 | |
| Record name | Pyrimidine, 4-bromo-2-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086381-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-bromo-2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-ethylpyrimidine can be synthesized through various methods. One common method involves the bromination of 2-ethylpyrimidine using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
4-Bromo-2-ethylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.
Agrochemicals: It serves as an intermediate in the production of herbicides and fungicides.
Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The bromine atom and ethyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Position of Bromine : Bromine at C4 (as in this compound) vs. C5 (e.g., 5-Bromo-2-chloropyrimidin-4-amine) alters regioselectivity in cross-coupling reactions. C4-Br is more reactive toward palladium-catalyzed couplings due to reduced steric hindrance .
- Substituent Polarity: Ethyl (nonpolar) vs. methoxy or amino (polar) groups modulate solubility. For example, 2-methoxy analogs exhibit higher aqueous solubility than ethyl derivatives .
- Hydrogen Bonding: Amino or hydroxyl substituents (e.g., 5-Bromo-2-chloropyrimidin-4-amine) facilitate crystal packing via intermolecular H-bonds, whereas ethyl or phenyl groups promote van der Waals interactions .
Spectroscopic and Structural Insights
- Spectroscopy : Comparative studies on bromopyrimidines reveal that electron-donating groups (e.g., methoxy) red-shift UV-Vis absorption spectra, while electron-withdrawing groups (e.g., Cl) enhance IR stretching frequencies of C–Br bonds .
- Crystallography: Ethyl-substituted pyrimidines exhibit less planar crystal structures compared to amino or methoxy derivatives due to steric effects. For example, 5-Bromo-2-chloropyrimidin-4-amine forms planar layers via N–H···N bonds, whereas ethyl analogs may adopt staggered conformations .
Biological Activity
4-Bromo-2-ethylpyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C7H8BrN
- Molecular Weight: 202.05 g/mol
The presence of the bromine atom and the ethyl group at specific positions on the pyrimidine ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may function as an enzyme inhibitor , modulating biochemical pathways crucial for cellular functions. The bromine atom enhances binding affinity to active sites on proteins, leading to inhibition or alteration of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition: The compound can bind to enzyme active sites, preventing substrate interaction.
- Receptor Modulation: It may interact with specific receptors, influencing signal transduction pathways.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound was tested using the agar-well diffusion method against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Escherichia coli | Moderate to High |
| Staphylococcus aureus | Moderate |
| Pseudomonas aeruginosa | Low |
| Bacillus subtilis | High |
In vitro studies indicated that the compound's structural characteristics contribute to its effectiveness against these pathogens, making it a candidate for further exploration in antibiotic development.
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated using the Brine Shrimp bioassay. Results indicated moderate cytotoxicity, suggesting potential applications in cancer research.
| Concentration (µg/mL) | Percentage Mortality (%) |
|---|---|
| 10 | 20 |
| 50 | 50 |
| 100 | 80 |
This data highlights the compound's potential as a lead structure for developing anticancer agents.
Case Studies
-
Study on Enzyme Inhibition:
A study focused on the inhibition of dihydrofolate reductase (DHFR) by this compound revealed that the compound effectively reduced enzyme activity, indicating its potential as an antimetabolite in cancer therapy . -
Antimicrobial Efficacy:
In another investigation, various derivatives of pyrimidines were synthesized and tested for antimicrobial properties. This compound showed superior activity against Staphylococcus aureus, suggesting its utility in treating infections caused by resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
